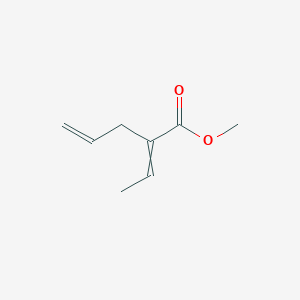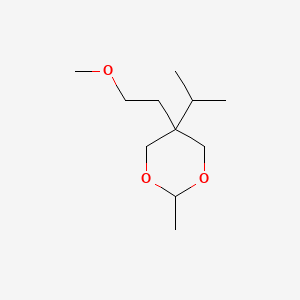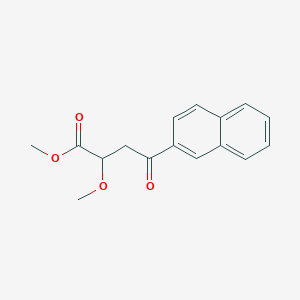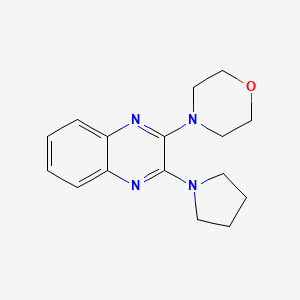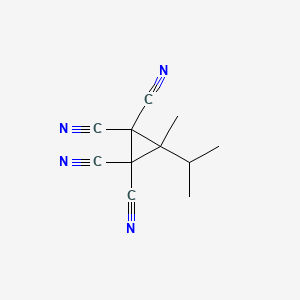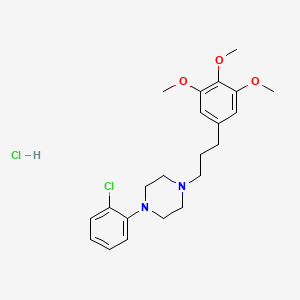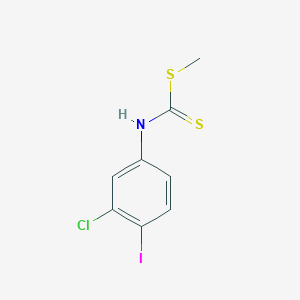
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester is a chemical compound with the molecular formula C8H7ClINS2 It is known for its unique structure, which includes both chlorine and iodine atoms attached to a dithioester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 3-chloro-4-iododithio-, methyl ester typically involves the reaction of 3-chloro-4-iodoaniline with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3-chloro-4-iodoaniline with carbon disulfide: This step forms the dithioester intermediate.
Methylation: The intermediate is then methylated using methyl iodide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The dithioester group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbanilic acid, 3-chloro-4-iododithio-, methyl ester involves its interaction with specific molecular targets. The dithioester group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbanilic acid, 3-chloro-4-bromodithio-, methyl ester
- Carbanilic acid, 3-chloro-4-fluorodithio-, methyl ester
- Carbanilic acid, 3-chloro-4-methyldithio-, methyl ester
Uniqueness
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can participate in specific interactions that are not possible with other halogens.
Eigenschaften
CAS-Nummer |
20975-42-2 |
|---|---|
Molekularformel |
C8H7ClINS2 |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
methyl N-(3-chloro-4-iodophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7ClINS2/c1-13-8(12)11-5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
GBHUJYGCJQAKGE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)NC1=CC(=C(C=C1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


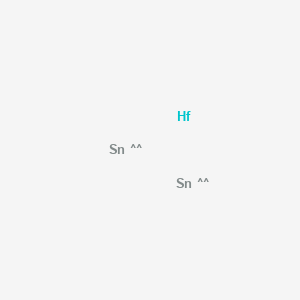
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
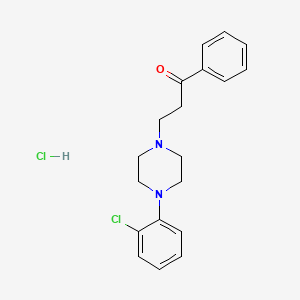

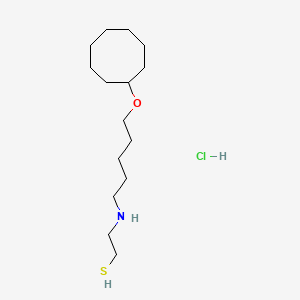
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)
